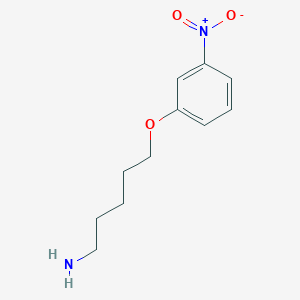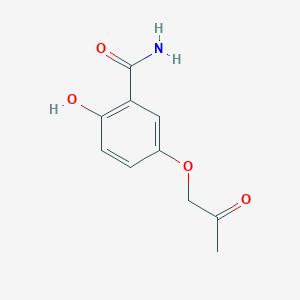
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide
Vue d'ensemble
Description
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with chloro and carboxamide groups, a piperidine ring, and a pyrrole moiety, making it a unique structure with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the chloro and carboxamide groups. The piperidine ring is then synthesized and attached to the pyridine ring. Finally, the pyrrole moiety is introduced through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the piperidine and pyrrole moieties.
Imidazole derivatives: Share some structural features but differ in the heterocyclic ring system.
Uniqueness
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide is unique due to its combination of a pyridine ring with chloro and carboxamide groups, a piperidine ring, and a pyrrole moiety.
Propriétés
Formule moléculaire |
C17H18Cl3N5O2 |
|---|---|
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
2-chloro-6-[4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H18Cl3N5O2/c1-8-13(19)14(20)15(22-8)17(27)23-10-2-4-25(5-3-10)12-7-9(16(21)26)6-11(18)24-12/h6-7,10,22H,2-5H2,1H3,(H2,21,26)(H,23,27) |
Clé InChI |
DDZQOAWVENUEIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N1)C(=O)NC2CCN(CC2)C3=NC(=CC(=C3)C(=O)N)Cl)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2,4-Dichloro-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,5-triazine](/img/structure/B8444348.png)

